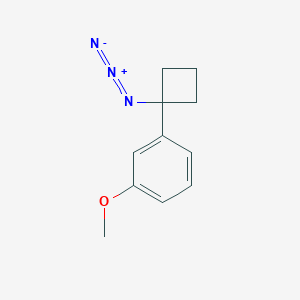

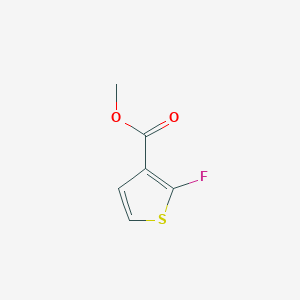

![molecular formula C19H19N3O3S B2812419 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide CAS No. 422534-07-4](/img/structure/B2812419.png)

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a tert-butyl group, a dihydrothieno[3,4-c]pyrazole ring, and a 2-oxochromene-3-carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group might participate in condensation reactions, while the pyrazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .科学的研究の応用

Chemical Synthesis and Properties

- Pyrazole amide derivatives, similar in structure to the specified compound, have been explored for their insecticidal activity. For instance, some pyrazole derivatives showed promising activity against Helicoverpa armigera (Deng et al., 2016). This indicates the potential application of such compounds in agricultural pest control.

- A study on N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which share a structural resemblance, revealed their affinity as cannabinoid receptor ligands. This opens avenues for medical research, particularly in appetite regulation (Silvestri et al., 2010).

- Tautomerism in pyrazole carboxamides has been studied, showing different forms in the solid state and in solution. Such properties are essential in understanding the chemical behavior of compounds under varying conditions (Claramunt et al., 2005).

Biological and Pharmacological Studies

- Research into pyrazole derivatives as photosynthetic electron transport inhibitors shows that these compounds can affect biological processes like photosynthesis. This suggests potential applications in studying plant biology or developing herbicides (Vicentini et al., 2005).

- Substituted pyrazinecarboxamides, which have structural similarities, have shown significant anti-mycobacterial and antifungal activities. This indicates the potential of similar compounds in developing new antimicrobial agents (Doležal et al., 2006).

- Novel analogs of pyrazole-1-carboxamide have been synthesized and shown to possess promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This underscores the potential for the development of new antibiotics.

作用機序

Target of Action

CCG-351160, also known as SR-01000569532, targets the Rho/MRTF/SRF transcription pathway . This pathway plays a crucial role in regulating various cellular functions, including mitochondrial function .

Mode of Action

CCG-351160 acts as an inhibitor of the Rho/MRTF/SRF pathway . It disrupts the SRF transcription, leading to changes in the normal cell lines of human lung fibroblasts and mouse myoblasts . The direct molecular target of these compounds is still unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway is a key biochemical pathway affected by CCG-351160 . This pathway is involved in the regulation of genes associated with mitochondrial function and dynamics . The inhibition of this pathway by CCG-351160 leads to changes in these genes, affecting mitochondrial function .

Pharmacokinetics

Optimization of the ADME properties of a drug molecule is often the most challenging part of the drug discovery process . The ADME profile can have a major impact on the bioavailability and success of a drug .

Result of Action

CCG-351160 has been shown to modulate mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This leads to the downregulation of mitochondrial genes, repression of mitochondrial oxidative phosphorylation, and overall ATP reduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that the connection between environmental factors and the epigenome is increasingly recognized and investigated

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-19(2,3)22-16(13-9-26-10-14(13)21-22)20-17(23)12-8-11-6-4-5-7-15(11)25-18(12)24/h4-8H,9-10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCPFMTZSMWKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2812355.png)

![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)

![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)